

Hemisulfur mustard properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Chloroethyl methyl sulfide*

Cat. No.: *B1221215*

[Get Quote](#)

An In-depth Technical Guide on the Properties and Structure of Hemisulfur Mustard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and toxicological effects of hemisulfur mustard. It includes detailed data, descriptions of experimental methodologies, and visualizations of key biological pathways.

Introduction

Hemisulfur mustard, a monofunctional analog of sulfur mustard (mustard gas), is a significant compound in toxicological research and the development of medical countermeasures against chemical vesicants. Its structural similarity to sulfur mustard, possessing a single 2-chloroethyl sulfide moiety, makes it a valuable tool for studying the mechanisms of alkylating agent-induced cellular damage with reduced systemic toxicity compared to its bifunctional counterpart. This guide focuses on the most commonly studied hemisulfur mustard, 2-chloroethyl ethyl sulfide (CEES), and also provides information on 2-(2-chloroethylthio)ethanol.

Structure and Chemical Identity

Hemisulfur mustards are characterized by a single chloroethyl group attached to a sulfur atom. This monofunctional nature distinguishes them from the bifunctional sulfur mustard.

2.1. 2-Chloroethyl Ethyl Sulfide (CEES)

- Chemical Formula: C₄H₉ClS^[1]

- Systematic Name: 1-Chloro-2-(ethylthio)ethane[1]
- Common Synonyms: Half mustard gas, 2-Chlorodiethyl sulfide[1]
- CAS Number: 693-07-2[1]

2.2. 2-(2-Chloroethylthio)ethanol

- Chemical Formula: C₄H₉ClOS
- Systematic Name: 2-((2-Chloroethyl)thio)ethanol
- Common Synonyms: Hemisulfur mustard, Mustard chlorohydrin, Half sulfur mustard
- CAS Number: 693-30-1

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for 2-chloroethyl ethyl sulfide and 2-(2-chloroethylthio)ethanol.

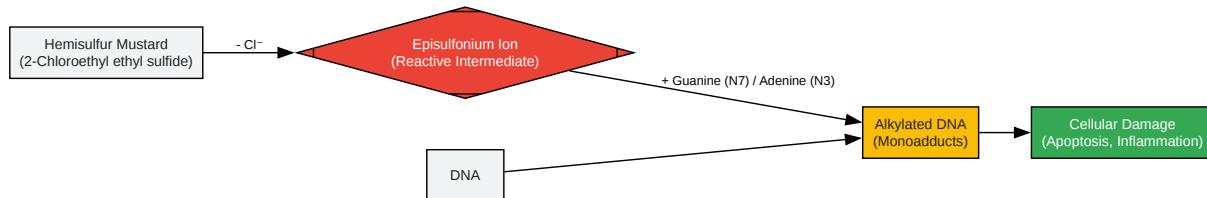
Table 1: Physical and Chemical Properties of 2-Chloroethyl Ethyl Sulfide (CEES)

Property	Value	Reference
Molecular Weight	124.63 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	1.07 g/mL at 25 °C	[2]
Boiling Point	156-157 °C	[2]
Flash Point	52 °C	[2]
Refractive Index	n _{20/D} 1.4885	[2]
Solubility	Slightly soluble in water	[3]
Vapor Density	4.27 (air = 1)	[3]

Table 2: Physical and Chemical Properties of 2-(2-Chloroethylthio)ethanol

Property	Value	Reference
Molecular Weight	140.63 g/mol	[4]
Appearance	Oily, somewhat hygroscopic liquid	[4]
Boiling Point	100 °C at 0.6 mmHg	[4]
Refractive Index	nD20 1.5188	[4]
Solubility	Soluble in water	[4]

Table 3: Toxicological Data for 2-Chloroethyl Ethyl Sulfide (CEES)

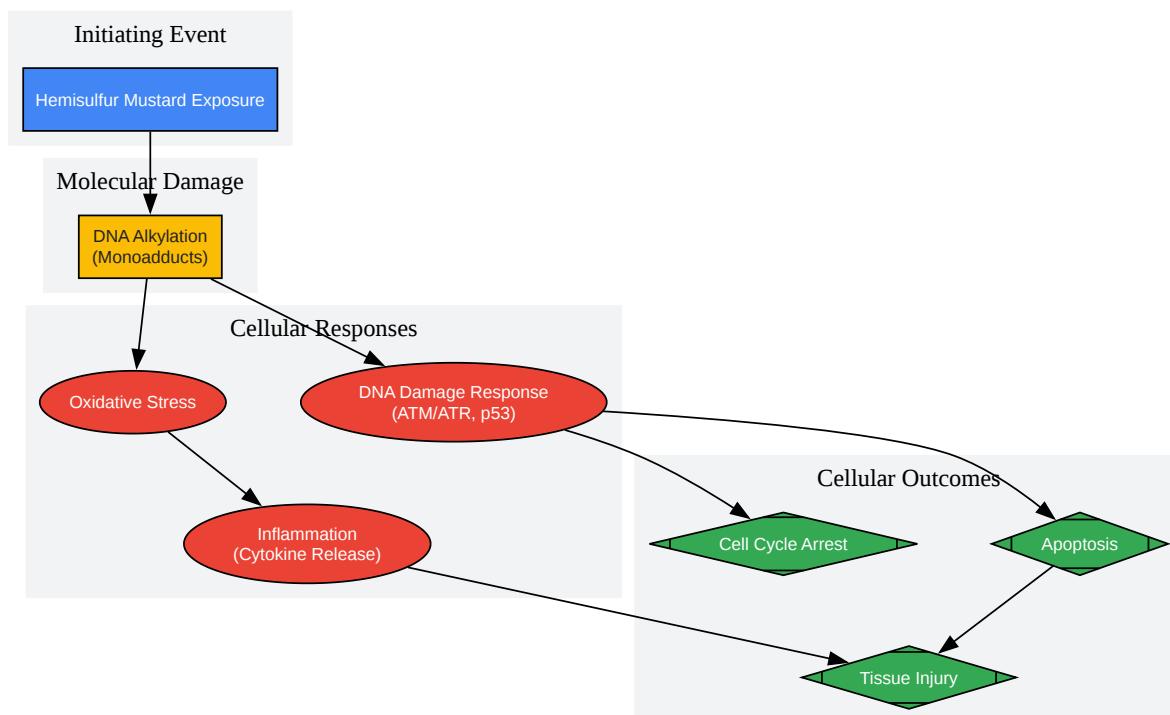

Parameter	Value	Species	Route	Reference
LD ₅₀	252 mg/kg	Rat	Oral	[1]

Mechanism of Action

The primary mechanism of toxicity for hemisulfur mustard is the alkylation of cellular macromolecules, most significantly DNA. This process is initiated by an intramolecular cyclization to form a highly reactive episulfonium ion.

DNA Alkylation

The chloroethyl group of hemisulfur mustard undergoes an intramolecular cyclization, eliminating a chloride ion and forming a strained, three-membered episulfonium ring. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine. Unlike bifunctional sulfur mustard, hemisulfur mustard can only form monoadducts with DNA and cannot induce interstrand cross-links.



[Click to download full resolution via product page](#)

Mechanism of Hemisulfur Mustard DNA Alkylation.

Cellular Consequences of DNA Damage

The formation of DNA monoadducts by hemisulfur mustard triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways. This can lead to cell cycle arrest, apoptosis (programmed cell death), and an inflammatory response.

[Click to download full resolution via product page](#)

Cellular consequences of hemisulfur mustard exposure.

Experimental Protocols

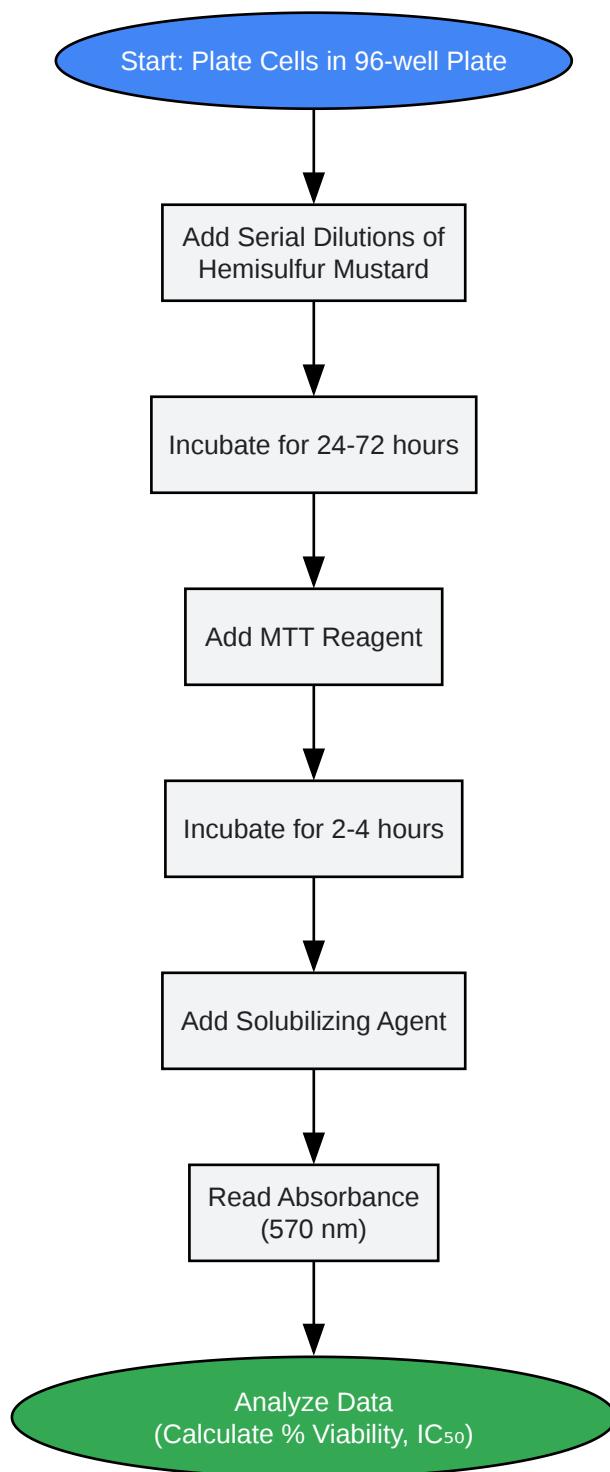
The following sections outline generalized experimental protocols for the synthesis and toxicological assessment of hemisulfur mustard. These are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Chloroethyl Ethyl Sulfide (CEES)

Principle: A common method for the synthesis of 2-chloroethyl ethyl sulfide involves the chlorination of its corresponding alcohol precursor, 2-(ethylthio)ethanol, using a chlorinating agent such as thionyl chloride.

Generalized Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 2-(ethylthio)ethanol in an anhydrous solvent (e.g., chloroform or dichloromethane).
- **Chlorination:** Cool the flask in an ice bath. Slowly add a solution of thionyl chloride in the same anhydrous solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Carefully quench any unreacted thionyl chloride by the slow addition of a cold, saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chloroethyl ethyl sulfide.


In Vitro Cytotoxicity Assay

Principle: The cytotoxicity of hemisulfur mustard can be assessed using various in vitro assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Generalized Protocol:

- **Cell Culture:** Plate a suitable cell line (e.g., human keratinocytes or bronchial epithelial cells) in a 96-well plate at a predetermined seeding density and allow them to adhere overnight.

- Compound Exposure: Prepare serial dilutions of hemisulfur mustard in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of hemisulfur mustard. Include appropriate vehicle controls.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
- MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Add a solubilizing agent (e.g., dimethyl sulfoxide or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the log of the compound concentration.

[Click to download full resolution via product page](#)

Generalized workflow for an in vitro cytotoxicity assay.

Conclusion

Hemisulfur mustard serves as a critical model compound for understanding the toxic mechanisms of alkylating chemical warfare agents. Its monofunctional nature allows for the specific investigation of DNA monoadduct formation and the subsequent cellular responses, without the confounding factor of DNA cross-linking. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to develop effective countermeasures against these hazardous substances. Further research into the detailed signaling pathways and the development of more specific inhibitors will be crucial in mitigating the health risks posed by hemisulfur mustard and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Hemisulfur mustard properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221215#hemisulfur-mustard-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com